molecular formula C23H24N4O5 B2392965 Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1797591-59-3

Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2392965
M. Wt: 436.468
InChI Key: CLMQCYVEDKWLMZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzoxazole, a piperidine, and an amide group. Benzoxazoles are heterocyclic compounds consisting of a benzene ring fused to an oxazole ring. Piperidine is a six-membered ring with one nitrogen atom, and amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or a related group.



Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, typically, benzoxazoles can be synthesized through the cyclodehydration of 2-aminophenols1. The piperidine ring could be formed through a variety of methods, including the reduction of a corresponding pyridine derivative. The amide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative.



Molecular Structure Analysis

The benzoxazole and piperidine rings in the molecule are likely to contribute to its rigidity and could influence how it interacts with other molecules. The amide group could participate in hydrogen bonding, which could be important for its biological activity.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The benzoxazole ring could potentially undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in polar solvents.


Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound plays a significant role in the synthesis of oxindoles, which are important intermediates in medicinal chemistry. Oxindoles have been synthesized via palladium-catalyzed C-H functionalization, demonstrating the utility of such compounds in facilitating complex chemical transformations (Magano, Kiser, Shine, & Chen, 2014). This methodology highlights the importance of Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate in enabling the synthesis of pharmacologically relevant molecules.

Furthermore, the compound has been implicated in the development of new salts for pharmaceutical compositions, underscoring its relevance in drug formulation and delivery systems. These new salts, possibly including Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate derivatives, are explored for their use in therapeutic applications, suggesting a broad scope of utility in drug development (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Antimicrobial Activities

In addition to its application in synthesis and drug development, derivatives of this compound have been studied for their antimicrobial properties. For instance, novel triazole derivatives synthesized from reactions involving similar compounds have been screened for antimicrobial activities, indicating the potential of Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate derivatives in contributing to the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Chemical Reactions and Mechanisms

The compound's relevance extends to its participation in chemical reactions aimed at environmental remediation, such as the selective removal and recovery of specific anions from aqueous solutions. This application is critical in addressing environmental pollution and highlights the compound's utility beyond the pharmaceutical domain (Heininger & Meloan, 1992).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Benzoxazole derivatives are a topic of ongoing research due to their wide range of biological activities2. Future research could explore the synthesis of new derivatives and their potential applications.


Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a detailed and accurate analysis, specific experimental data would be needed.


properties

IUPAC Name

methyl 4-[[2-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-31-22(30)16-6-8-17(9-7-16)25-21(29)20(28)24-14-15-10-12-27(13-11-15)23-26-18-4-2-3-5-19(18)32-23/h2-9,15H,10-14H2,1H3,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMQCYVEDKWLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

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